Methyl 4-aminohexanoate hydrochloride
Description
Significance of Amino Acid Esters in Organic Synthesis and Chemical Biology
The broader family of amino acid esters, to which Methyl 4-aminohexanoate hydrochloride belongs, represents a cornerstone in modern synthetic chemistry and chemical biology. Their bifunctional nature makes them indispensable tools for constructing complex molecules.
Amino acid esters are widely regarded as versatile building blocks in organic synthesis. nih.gov The ester group effectively protects the carboxylic acid functionality of the amino acid, allowing the free amino group to participate in a wide range of chemical transformations. This strategy is fundamental for preventing unwanted side reactions, such as self-polymerization. labgle.com
These compounds serve as crucial intermediates in the synthesis of a diverse array of molecules, from pharmaceuticals to complex natural products. labgle.com Fluorescent amino acids, for instance, are synthesized and incorporated as building blocks into macromolecules to study biological processes with high spatial and temporal resolution. nih.gov This highlights their role not just as structural components but also as functional probes in chemical biology. nih.gov
In the field of peptide chemistry, amino acid esters are of paramount importance. During peptide synthesis, the carboxylic acid group of one amino acid must be protected while its amino group is coupled with the unprotected carboxylic acid of another. Methyl or benzyl (B1604629) esters are commonly used for this purpose. labgle.com This protection strategy is a key element of both solution-phase and solid-phase peptide synthesis, preventing the formation of undesired peptide bonds.
The use of active esters, which are esters with good leaving groups, can also facilitate the formation of the peptide bond itself. chem960.com This method helps to control the reactivity and minimize side reactions during the coupling process. chem960.com In the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides—amino acid esters and their derivatives are used to create novel scaffolds that can offer improved stability or biological activity.
The utility of amino acid esters extends into polymer and material science, where they are used as monomers for the synthesis of functional and biodegradable polymers. Poly(amino ester)s (PAEs) are a class of polymers synthesized from monomers containing amine and ester functionalities. ambeed.com These materials are noted for their biodegradability, owing to the hydrolyzable ester bonds in their backbone, and their pH-responsiveness, due to the amine groups.
Similarly, α-amino acid based poly(ester amide)s (PEAs) combine the beneficial properties of polyesters and polyamides. nih.gov The incorporation of amino acid building blocks can enhance biocompatibility and provide functional pendant groups for further modification. nih.gov These polymers have shown promise in biomedical applications, including drug delivery and tissue engineering.
Scope and Focus of the Research Review
While the family of amino acid esters has been extensively studied and widely applied, academic literature specifically detailing the synthesis, characterization, and application of this compound is limited. The primary documented application appears in patent literature related to material science. This review will, therefore, focus on presenting the available information for this specific compound, drawing context from the established roles of its chemical class. The main research finding available is its inclusion as a component in the formation of gel-forming compounds.
Table 2: Research Application of this compound
| Application Area | Research Context | Documented Role |
|---|---|---|
| Material Science | Patent WO-2008102127-A2 | Used as a component in the synthesis of gel-forming compounds. |
This data is based on the patent information citing the compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-aminohexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-6(8)4-5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUSHBXZIABOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-76-3 | |
| Record name | methyl 4-aminohexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advancements for Methyl 4 Aminohexanoate Hydrochloride
Classical Esterification Routes for Amino Acid Hydrochlorides
Traditional methods for the esterification of amino acids, including the parent acid of the target compound, 4-aminohexanoic acid, typically involve strong acid catalysis to facilitate the reaction between the carboxylic acid group and an alcohol. These routes are well-established but often require harsh conditions.
Acid-Catalyzed Esterification with Methanol (B129727) (e.g., HCl gas, H₂SO₄)
One of the most conventional methods for preparing amino acid methyl esters is the direct esterification of the amino acid with methanol in the presence of a strong acid catalyst. nih.gov The most common catalysts are anhydrous hydrogen chloride (HCl) gas or concentrated sulfuric acid (H₂SO₄). nih.govnih.gov
In this reaction, the strong acid serves two primary purposes. First, it protonates the amino group of the 4-aminohexanoic acid, forming an ammonium (B1175870) salt. This prevents the basic amino group from neutralizing the acid catalyst and also increases the solubility of the amino acid in the alcohol. Second, the acid protonates the carbonyl oxygen of the carboxylic acid group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
The procedure typically involves suspending or dissolving the amino acid in an excess of anhydrous methanol, followed by the introduction of the acid catalyst. prepchem.com When using HCl gas, it is bubbled through the cooled methanolic suspension. prepchem.com The reaction mixture is then heated to reflux for several hours to drive the equilibrium towards the ester product. prepchem.com Upon completion, the excess methanol and HCl are removed under reduced pressure, yielding the crude Methyl 4-aminohexanoate hydrochloride salt.
While effective, this method has several drawbacks. It can be lengthy, and the use of corrosive reagents like HCl gas and concentrated H₂SO₄ requires special handling precautions. nih.govnih.gov Furthermore, the reaction conditions can sometimes lead to side reactions or degradation of sensitive substrates.
| Catalyst | General Conditions | Typical Yields (for various amino acids) | References |
| HCl gas in Methanol | Reflux for several hours | Good to excellent | nih.gov |
| H₂SO₄ in Methanol | Reflux, thin film conditions at 70°C | Effective, particularly in thin film | nih.govnih.gov |
Thionyl Chloride-Mediated Approaches
The use of thionyl chloride (SOCl₂) in methanol is another widely employed classical method for the synthesis of amino acid methyl ester hydrochlorides. nih.govpianetachimica.it This approach is often favored because it generates anhydrous HCl in situ, which then acts as the catalyst for the esterification. stackexchange.com
The reaction mechanism begins with the reaction of thionyl chloride with methanol to produce methyl chlorosulfite and HCl. The newly formed HCl then catalyzes the esterification of 4-aminohexanoic acid in the same manner as described in the previous section. A key advantage of this method is that the byproducts of the initial reaction, sulfur dioxide (SO₂) and more HCl, are gaseous and can be easily removed from the reaction mixture. pianetachimica.it
The procedure involves adding thionyl chloride dropwise to cold, anhydrous methanol, followed by the addition of the amino acid. pianetachimica.itgoogle.com The mixture is then typically stirred at room temperature or gently heated to complete the reaction. pianetachimica.it The product, this compound, is often isolated by precipitation upon the addition of a less polar solvent, such as diethyl ether, followed by filtration. pianetachimica.it
Despite its convenience, this method must be performed with caution in a well-ventilated fume hood, as thionyl chloride is a corrosive and moisture-sensitive reagent, and the reaction evolves toxic gases. pianetachimica.it In some cases, the resulting product can be a viscous liquid that is difficult to crystallize, potentially due to trace impurities. google.com
| Reagent System | General Conditions | Advantages | Disadvantages | References |
| SOCl₂ / Methanol | Low to room temperature, or gentle heating | In situ generation of anhydrous HCl; Gaseous byproducts are easily removed. | Corrosive and moisture-sensitive reagent; Evolution of toxic gases; Potential for difficult crystallization. | nih.govpianetachimica.itgoogle.com |
Modern and Green Chemistry Approaches
In response to the drawbacks of classical methods, modern synthetic strategies have been developed that offer milder reaction conditions, improved efficiency, and better alignment with the principles of green chemistry.
Enzymatic Synthesis and Biotransformation
Enzymatic synthesis represents a significant advancement in green chemistry for the production of amino acid esters. researchgate.net This method utilizes enzymes, typically lipases or proteases, as biocatalysts to perform the esterification under mild, environmentally benign conditions. nih.govresearchgate.net
For the synthesis of this compound, a lipase (B570770) could be used to catalyze the direct esterification of 4-aminohexanoic acid with methanol or a transesterification reaction with a methyl ester donor. These reactions are often performed in non-aqueous organic solvents or solvent-free systems to shift the equilibrium towards ester formation. nih.gov
The key advantages of enzymatic synthesis include:
High Selectivity: Enzymes can exhibit remarkable chemo-, regio-, and enantioselectivity, which is particularly important when working with complex or multifunctional molecules. researchgate.net
Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption and minimizing side reactions. researchgate.net
Environmental Benefits: Enzymes are biodegradable catalysts, and the processes often use less hazardous solvents. researchgate.net
While this method is promising, challenges such as enzyme stability, the need for specific (and sometimes expensive) enzymes, and potentially slower reaction rates compared to conventional chemical methods need to be considered. libretexts.orglibretexts.org
Trimethylchlorosilane (TMSCl)/Methanol System
A particularly convenient and efficient modern method for preparing amino acid methyl ester hydrochlorides involves the use of a trimethylchlorosilane (TMSCl) and methanol system. nih.govresearchgate.net This approach has gained popularity due to its mild reaction conditions, simple procedure, and consistently high yields. nih.govresearchgate.net
In this system, TMSCl reacts with methanol to generate anhydrous HCl in situ, similar to the thionyl chloride method. stackexchange.com However, TMSCl is generally considered easier and safer to handle than thionyl chloride. The reaction is typically carried out by simply stirring the amino acid in a mixture of methanol and TMSCl at room temperature. nih.govgoogle.com
The general applicability of this method has been demonstrated for a wide range of natural, aromatic, and aliphatic amino acids, suggesting its suitability for synthesizing this compound. nih.govresearchgate.net The reaction offers several advantages over classical methods, including easy operation, mild room-temperature conditions, simple workup, and good to excellent yields, often exceeding 90%. nih.govresearchgate.net
| Reagent System | General Conditions | Advantages | Typical Yields (for various amino acids) | References |
| TMSCl / Methanol | Room temperature, 12-24 hours | Mild conditions; Easy to handle; Simple workup; High yields. | 90-98% | nih.govresearchgate.netresearchgate.net |
Microwave-Assisted Synthesis for Amino Acid Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The esterification of amino acids is a reaction that benefits greatly from microwave irradiation. nih.gov
For the synthesis of this compound, the amino acid would be mixed with methanol and an acid catalyst (such as p-toluenesulfonic acid) in a vessel suitable for microwave heating. nih.gov The application of microwave energy rapidly and uniformly heats the reaction mixture, dramatically reducing the processing time from hours to minutes. mdpi.com
This technique is particularly advantageous for creating libraries of compounds in parallel synthesis formats. nih.gov The rapid optimization of reaction conditions (time, temperature) and the suppression of byproducts are significant benefits. nih.govresearchgate.net This efficient, solventless, one-pot protocol makes microwave-assisted synthesis a highly attractive modern and green alternative for producing amino acid derivatives. nih.govproquest.com
Metal-Free N-Arylation Strategies for Amino Esters
The formation of N-aryl bonds in amino esters without the use of transition metals represents a significant advancement towards more sustainable and cost-effective chemical synthesis. These methods circumvent the challenges associated with metal catalysts, such as cost, toxicity, and the need for rigorous purification to remove metal residues from the final products. Recent research has highlighted several innovative metal-free strategies.
One notable approach is the use of diaryliodonium salts for the N-arylation of amino acid derivatives. nih.gov This methodology has proven effective for a variety of amino acid esters and proceeds under mild reaction conditions. rsc.org The strategic use of unsymmetrical diaryliodonium salts, particularly those containing an anisyl ligand, has been instrumental in achieving high yields and excellent chemoselectivity. nih.gov This technique is versatile, accommodating both electron-rich and electron-deficient aryl groups, as well as sterically demanding substrates. nih.gov A key advantage of this method is the preservation of the stereochemical integrity at the α-carbon, with N-arylated products typically being formed with retained enantiomeric excess. nih.govrsc.org
Another novel metal-free method involves an iodine-mediated multicomponent benzannulation reaction. rug.nlnumberanalytics.com This strategy allows for the N-arylation of amino acid esters by employing nonaromatic building blocks like α-bromoacetaldehyde acetal (B89532) and acetoacetate. rug.nlnumberanalytics.com This represents a unique and pioneering application of this type of reaction for the N-arylation of amino acids. rug.nl
Furthermore, a bio-based, metal-free protocol has been developed that utilizes (-)-methyl-3-dehydroshikimate (3-MDHS) in a tandem cross-coupling and aromatization reaction with amino acid esters. nih.gov This green chemistry approach furnishes a range of N-aryl amino acid esters in moderate to high yields under mild conditions, avoiding the use of traditional aryl halides. nih.gov
| Arylating Agent/System | Key Features | Applicable Substrates |
| Diaryliodonium Salts | Utilizes unsymmetrical diaryliodonium salts with anisyl ligands for enhanced chemoselectivity. nih.gov | Broad applicability to electron-deficient, electron-rich, and sterically hindered aryl groups. nih.gov |
| α-Bromoacetaldehyde acetal and acetoacetate | An I2-mediated multicomponent benzannulation reaction with nonaromatic precursors. rug.nl | Effective for the N-arylation of various amino acid esters. |
| (-)-Methyl-3-dehydroshikimate (3-MDHS) | A bio-based approach involving a tandem cross-coupling and aromatization sequence. nih.gov | Suitable for a variety of amino acid esters. |
Stereoselective Synthesis of Aminohexanoate Derivatives
The stereocontrolled synthesis of β-amino esters like methyl 4-aminohexanoate is critical for the development of chiral drugs and other biologically active molecules. Several key strategies have been developed to achieve high levels of stereoselectivity in the synthesis of these compounds.
One of the most effective methods for the asymmetric synthesis of β-amino esters is the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, often referred to as the aza-Michael reaction. The use of chiral auxiliaries temporarily attached to the substrate can effectively control the stereochemical outcome of the reaction. For instance, α,β-unsaturated amides derived from pseudoephedrine have been used as substrates in diastereoselective conjugate addition reactions. Following the addition of a nitrogen nucleophile, the chiral auxiliary can be cleaved to yield the desired chiral β-amino ester in good yields and with high enantioselectivity. nih.govacs.org
Rhodium-catalyzed asymmetric hydrogenation of enamides is another powerful tool for the synthesis of chiral amines and their derivatives. In this approach, a prochiral enamide substrate is hydrogenated using a chiral rhodium-phosphine catalyst. This method has been successfully applied to the synthesis of β-stereogenic amines from β-branched simple enamides, achieving quantitative yields and excellent enantioselectivities. rsc.org The development of monodentate phosphoramidite (B1245037) ligands, such as MonoPhos, has further expanded the utility of this method for preparing chiral amine derivatives. rug.nl
Enzymatic kinetic resolution offers a biocatalytic approach to obtaining enantiomerically pure amino acid esters. This technique utilizes lipases to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. nih.gov For example, lipases from various microbial sources can selectively hydrolyze the L-amino acid esters from a racemic mixture in an aqueous solution with high reactivity and selectivity. nih.gov This method is applicable to both natural and unnatural amino acids and their esters. nih.gov
| Synthetic Strategy | Key Features | Stereochemical Control |
| Conjugate Addition with Chiral Auxiliaries | Diastereoselective aza-Michael reaction of nitrogen nucleophiles to α,β-unsaturated amides derived from chiral auxiliaries like pseudoephedrine. nih.govacs.org | The chiral auxiliary directs the facial selectivity of the nucleophilic attack, leading to a specific diastereomer. |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of a prochiral enamide using a chiral rhodium-phosphine complex as the catalyst. rsc.org | The chiral ligand on the rhodium catalyst creates a chiral environment that favors the formation of one enantiomer. |
| Enzymatic Kinetic Resolution | Selective hydrolysis of one enantiomer of a racemic amino acid ester by a lipase. nih.gov | The inherent stereoselectivity of the enzyme allows for the separation of the two enantiomers. |
Chemical Reactivity and Transformation Mechanisms
Hydrolytic Reactions of Amino Esters
Hydrolysis of the ester linkage in amino esters like Methyl 4-aminohexanoate can be prompted by acid, base, metal ions, or enzymes. These reactions are fundamental to the degradation and metabolic pathways of this class of compounds.
The acid-catalyzed hydrolysis of esters is a reversible reaction that results in the formation of a carboxylic acid and an alcohol. youtube.com For Methyl 4-aminohexanoate hydrochloride, this reaction is influenced by the presence of the protonated amino group. The general mechanism for acid-catalyzed ester hydrolysis, known as the AAC2 mechanism, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. researchgate.net This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.
Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of Amino Esters
| Factor | Effect on Reaction Rate | Mechanistic Implication |
| Acid Concentration | Increases rate | Higher concentration of hydronium ions facilitates the initial protonation of the carbonyl oxygen. |
| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed. |
| Water Concentration | Shifts equilibrium to products | As a reactant, excess water favors the formation of the carboxylic acid and alcohol according to Le Chatelier's principle. chemistrysteps.com |
| Steric Hindrance | Can decrease rate | Bulky substituents near the reaction center can hinder the approach of the water nucleophile. |
| Position of Amino Group | Influences electronic effects | The electron-withdrawing effect of the protonated amino group can affect the reactivity of the carbonyl group. |
Base-catalyzed hydrolysis, or saponification, of esters is an irreversible reaction that produces a carboxylate salt and an alcohol. core.ac.uk This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the methoxide (B1231860) ion as the leaving group, to form the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to yield a carboxylate salt and methanol. This final acid-base step is essentially irreversible and drives the reaction to completion.
Metal ions can significantly catalyze the hydrolysis of amino acid esters. iupac.orgnih.gov Divalent and trivalent metal ions such as Cu(II), Zn(II), and Pd(II) can form chelate complexes with the amino ester, involving coordination with both the amino group and the carbonyl oxygen of the ester. iupac.orgresearchgate.net This chelation increases the polarization of the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack by water or a hydroxide ion.
Two primary mechanisms are proposed for metal-ion catalyzed hydrolysis:
Metal-ion as a Lewis acid: The metal ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating the attack of a water molecule. frontiersin.org
Metal-hydroxide mechanism: A metal-bound hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This intramolecular attack is often more efficient than the attack by a free hydroxide ion.
The rate of hydrolysis is often proportional to the stability of the metal-chelate complex formed. iupac.org For Methyl 4-aminohexanoate, the formation of a stable six-membered chelate ring involving the amino group and the carbonyl oxygen is plausible, which would facilitate its hydrolysis in the presence of suitable metal ions. The catalytic efficiency can be remarkably high, with rate enhancements of several orders of magnitude observed for some amino acid esters. nih.gov
Table 2: Relative Rate Enhancements in Metal-Ion Catalyzed Hydrolysis of Amino Acid Esters
| Metal Ion | Amino Acid Ester | Approximate Rate Enhancement Factor | Reference |
| Cu(II) | α-amino acid esters | ~10⁴ | nih.gov |
| Pd(II) | Glycine methyl ester | ~2.25 x 10⁴ | researchgate.net |
| Fe(III) | p-nitrophenyl esters | Significant catalytic activity | reading.ac.uk |
Note: The rate enhancement factors are highly dependent on the specific ligand, metal ion, and reaction conditions.
Proteases are enzymes that primarily catalyze the hydrolysis of peptide bonds in proteins. However, many proteases also exhibit esterase activity, enabling them to hydrolyze the ester bonds of amino acid esters. glpbio.com This enzymatic hydrolysis is characterized by high specificity and efficiency, occurring under mild conditions of temperature and pH. nih.gov
The catalytic mechanism of proteases, such as serine proteases, involves an active site with a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme intermediate, with the release of the alcohol component. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule to release the carboxylic acid and regenerate the free enzyme.
The presence of both an amino and an ester group in the same molecule allows for the possibility of intramolecular reactions. For Methyl 4-aminohexanoate, the amino group can act as an internal nucleophile, attacking the carbonyl carbon of the ester group. This can lead to an intramolecular cyclization reaction, resulting in the formation of a six-membered cyclic amide, a lactam (specifically, 5-methyl-2-piperidinone).
This type of intramolecular aminolysis is often pH-dependent. At neutral or slightly alkaline pH, a sufficient concentration of the unprotonated, nucleophilic amino group is present to initiate the cyclization. researchgate.netnih.gov The rate of lactam formation is influenced by the stability of the resulting ring structure. Six-membered rings are generally thermodynamically stable, making this a favorable degradation pathway for Methyl 4-aminohexanoate under appropriate conditions. Such pH-responsive degradation is a key feature of certain classes of polymers containing amino ester linkages. rsc.org
Aminolysis Reactions of Amino Esters
Aminolysis is a reaction in which an ester reacts with an amine to form an amide and an alcohol. chemistrysteps.comfiveable.me This reaction proceeds through a nucleophilic acyl substitution mechanism, similar to hydrolysis, but with an amine acting as the nucleophile instead of water or hydroxide. chemistrysteps.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the methoxide ion and the formation of a new amide bond. chemistrysteps.com
For Methyl 4-aminohexanoate, intermolecular aminolysis can occur when it is treated with an external amine. The rate of this reaction is dependent on the nucleophilicity of the reacting amine and the reaction conditions. fiveable.me As with hydrolysis, the presence of the amino group within the Methyl 4-aminohexanoate molecule can influence the reaction, and as mentioned previously, intramolecular aminolysis (lactamization) can be a competing and often favored process depending on the reaction conditions.
Amide Coupling Reactions Utilizing Amino Ester Hydrochlorides
Because the amino group in this compound is protonated, it is non-nucleophilic. Therefore, the first step in a typical amide coupling reaction is the in-situ neutralization of the hydrochloride salt to liberate the free amine. scielo.br This is typically achieved by adding a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). scielo.br
Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires harsh conditions. libretexts.org Consequently, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the liberated amine. hepatochem.com This activation is accomplished using a variety of coupling reagents. nih.gov The activated carboxylic acid, often in the form of a reactive ester or anhydride, then readily reacts with the free amine of the methyl 4-aminohexanoate to form the desired amide. hepatochem.com
The general mechanism involving a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) proceeds as follows:
Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
Coupling: The free amine of the methyl 4-aminohexanoate attacks the carbonyl group of the O-acylisourea intermediate.
Product Formation: The amide bond is formed, and the EDC is released as a soluble urea (B33335) byproduct.
Additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt can react with the O-acylisourea intermediate to form an active HOBt ester. This new intermediate is less prone to side reactions and racemization and reacts efficiently with the amine to yield the final amide. nih.gov
Table 2: Common Reagents in Amide Coupling Reactions
| Reagent Type | Example(s) | Function |
|---|---|---|
| Coupling Agent | EDC, DCC, HATU, BOP-Cl | Activates the carboxylic acid to facilitate nucleophilic attack. nih.gov |
| Base | DIPEA, Triethylamine (Et₃N) | Neutralizes the amino ester hydrochloride to generate the free amine. scielo.br |
| Additive | HOBt, DMAP | Minimizes side reactions, reduces racemization, and can act as an acyl transfer agent. nih.gov |
| Solvent | Acetonitrile (AcCN), Dichloromethane (DCM) | Provides a medium for the reaction. nih.gov |
Derivatization Strategies for this compound
Amino acid ester hydrochlorides can be converted into highly reactive amino acid ester isocyanates. orgsyn.org These isocyanates are valuable synthetic intermediates used in the preparation of peptides, azapeptides, and chiral derivatizing agents. orgsyn.org A common method for this transformation involves the reaction of the amino acid ester hydrochloride with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). orgsyn.org
The reaction is typically carried out in a biphasic system, for example, using methylene (B1212753) chloride as the organic solvent and a saturated aqueous solution of sodium bicarbonate as a base. orgsyn.org The sodium bicarbonate neutralizes the hydrochloride salt, freeing the amino group to react with the phosgene or triphosgene. The use of mild conditions, such as cooling the reaction in an ice bath, is often employed. orgsyn.org This method is considered superior to older techniques that required refluxing in toluene (B28343) with gaseous phosgene for extended periods. orgsyn.org
Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. The amino group of Methyl 4-aminohexanoate (after neutralization of its hydrochloride salt) can be derivatized to form a Schiff base. This is a common strategy to protect the amino group and to activate the α-carbon for alkylation reactions, as famously utilized in the O'Donnell Amino Acid Synthesis. organic-chemistry.org
The synthesis typically involves reacting the amino ester with a suitable carbonyl compound, such as benzophenone (B1666685), in a process known as transimination. organic-chemistry.org The resulting benzophenone Schiff base of the amino ester is stable and renders the α-proton acidic and susceptible to deprotonation by a base. organic-chemistry.orgiu.edu This allows for subsequent selective mono- or dialkylation at the α-position. iu.edu The Schiff base can later be hydrolyzed under acidic conditions to regenerate the amino group, yielding a new, non-proteinogenic amino acid derivative. nih.gov
The functional groups of amino acid esters, including the amino and ester moieties of Methyl 4-aminohexanoate, can act as ligands in coordination chemistry. They can react with high-valent transition metal halides, which are strong Lewis acids, to form coordination complexes. rsc.org
Studies involving α-amino acid esters and metal pentahalides like Niobium(V) chloride (NbCl₅) and Tantalum(V) chloride (TaCl₅) have shown that the amino acid esters often behave as bidentate O,N-ligands. rsc.org The reaction can lead to the formation of ionic coordination compounds. For instance, reactions with L-leucine methyl ester and NbCl₅ have yielded complexes of the type [MX₄L₂][MX₆] (where M is the metal, X is the halide, and L is the amino acid ester ligand). researchgate.net
In some cases, the strong Lewis acidity of the metal center can induce further reactions, or "activation," of the coordinated ester. This can include the activation of the ester function, leading to the release of alkyl halides. rsc.orgrsc.org The specific products and reaction pathways can be complex and are highly dependent on the specific metal halide and reaction conditions used. rsc.org
Phosphazenes are polymers with a backbone consisting of alternating phosphorus and nitrogen atoms. Poly(organophosphazenes) are a significant class of hybrid inorganic-organic macromolecules. The properties of these polymers can be tailored by attaching different organic side groups to the phosphorus atoms of the polymer backbone.
Methyl 4-aminohexanoate can be incorporated as a side group onto a polyphosphazene chain. The synthesis typically begins with poly(dichlorophosphazene), [PNCl₂]n, which is a highly reactive polymeric intermediate. The chlorine atoms on this backbone are susceptible to nucleophilic substitution. nih.gov The amino group of Methyl 4-aminohexanoate (after neutralization) can act as a nucleophile, displacing the chloride atoms to form a new P-N bond. This reaction results in a poly[(amino acid ester)phosphazene], where the amino acid ester is covalently linked to the inorganic backbone. nih.gov These materials have been investigated for applications in controlled drug delivery, as the ester and phosphazene backbone can be designed to hydrolyze at specific rates. nih.gov
N-Arylation Reactions
N-arylation is a chemical process that involves the formation of a carbon-nitrogen bond between the amino group of a substrate and an aryl group. For this compound, the reactive site for this transformation is the primary amino group (-NH2). This reaction is fundamental in organic synthesis for creating arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov
The N-arylation of the primary amine in Methyl 4-aminohexanoate can be achieved through various methods. Traditionally, copper-mediated Ullmann-type conditions were employed, though they often required harsh reaction conditions. nih.gov Modern methods frequently utilize palladium or copper catalysts, such as in the Buchwald-Hartwig and Chan-Evans-Lam couplings, which proceed under milder conditions and tolerate a wider range of functional groups. nih.govorganic-chemistry.org
A transition-metal-free approach has also been developed, utilizing o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). This method allows for the generation of an aryne intermediate that readily reacts with the amine. nih.gov The mono-N-arylation of primary alkylamines can be accomplished in good yields by using an excess of the amine relative to the arylating agent. nih.gov
Below is a table summarizing potential N-arylation reactions applicable to the amino group of the target compound.
| Reaction Type | Arylating Agent | Catalyst/Reagent | General Conditions | Product Type |
| Chan-Evans-Lam Coupling | Arylboronic Acid | Copper(II) Acetate | Room temperature, open to air | N-Aryl amino ester |
| Buchwald-Hartwig Amination | Aryl Halide (e.g., Bromide, Iodide) | Palladium catalyst with a suitable ligand (e.g., tBuBrettPhos) | Base (e.g., KOtBu) | N-Aryl amino ester |
| Ullmann Condensation | Aryl Iodide | Copper(I) Iodide (CuI) with a diamine ligand | Base (e.g., Cs2CO3) | N-Aryl amino ester |
| Aryne-Mediated Arylation | o-Silylaryl triflate | Cesium Fluoride (CsF) | Mild conditions | N-Aryl amino ester |
Other Relevant Chemical Transformations of Amino Esters
Beyond N-arylation of the amino group, the ester functionality of this compound is susceptible to a range of important chemical transformations. These reactions primarily involve nucleophilic acyl substitution at the carbonyl carbon and reduction of the ester group.
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. libretexts.org The reaction proceeds via a two-step mechanism: nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org In the case of Methyl 4-aminohexanoate, the methoxy (B1213986) group (-OCH3) serves as the leaving group. libretexts.org
The reactivity of the ester allows for its conversion into other carboxylic acid derivatives. Key examples of nucleophilic acyl substitution for this compound include:
Hydrolysis: Reaction with water, typically under acidic or basic conditions, cleaves the ester to yield 4-aminohexanoic acid and methanol. The reaction under basic conditions, known as saponification, is effectively irreversible as the resulting carboxylate anion is deprotonated. masterorganicchemistry.com
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. For example, reacting Methyl 4-aminohexanoate with ethanol (B145695) would produce Ethyl 4-aminohexanoate.
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields an amide. This reaction with ammonia would convert the ester into 4-aminohexanamide.
The table below outlines these transformations.
| Reaction | Nucleophile | Catalyst | Product |
| Hydrolysis (Basic) | Hydroxide (OH⁻) | - | 4-Aminohexanoate (salt) |
| Hydrolysis (Acidic) | Water (H₂O) | Acid (e.g., H₂SO₄) | 4-Aminohexanoic acid |
| Transesterification | Alcohol (R'-OH) | Acid or Base | R'- 4-Aminohexanoate |
| Aminolysis | Ammonia (NH₃) | - | 4-Aminohexanamide |
The ester group of this compound can be reduced to a primary alcohol, 4-aminohexan-1-ol. This transformation is a cornerstone of organic synthesis and can be accomplished through several distinct methods.
Bouveault-Blanc Reduction This classical method reduces esters to primary alcohols using metallic sodium as the reducing agent and an alcohol, typically absolute ethanol, as a proton source. wikipedia.orgchemistnotes.com The reaction proceeds through a single-electron transfer mechanism from the sodium metal to the carbonyl group. wikipedia.orgalfa-chemistry.com While historically significant, this method has been largely superseded by hydride-based reductions due to its vigorous reaction conditions. wikipedia.org However, modern variations using sodium dispersed on silica (B1680970) gel offer improved safety and yields, making it competitive with hydride methods. semanticscholar.org
Complex Metal Hydride Reduction Complex metal hydrides are powerful and common reagents for ester reduction.
Lithium Aluminum Hydride (LiAlH₄): This is a very strong and highly reactive reducing agent that readily reduces esters and other carboxylic acid derivatives to primary alcohols. chem-station.comalmerja.com The reaction is typically carried out in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). almerja.compharmaguideline.com
Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄. It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. chem-station.compharmaguideline.com Therefore, LiAlH₄ or a similar powerful hydride reagent would be required for the reduction of Methyl 4-aminohexanoate. libretexts.orgdalalinstitute.com
Catalytic Hydrogenation Catalytic hydrogenation involves the reaction of the ester with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. This method is considered a "green" alternative to hydride reductions. dntb.gov.ua While catalytic hydrogenation of the C=O bond in an ester is more challenging than for a C=C bond, specific catalysts have been developed for this purpose. pharmaguideline.comsintef.no For amino esters, catalysts such as copper/zinc/aluminum oxide (Cu/ZnO/Al₂O₃) or Nishimura's catalyst (an alloy of rhodium and platinum oxides) have proven effective, often proceeding with high selectivity and without racemization if a chiral center is present. dntb.gov.uaresearchgate.net
The following table provides a comparison of these reduction methods for converting Methyl 4-aminohexanoate to 4-aminohexan-1-ol.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Bouveault-Blanc Reduction | Sodium metal, absolute ethanol | Cost-effective, avoids transition metals | Vigorous/hazardous conditions, requires anhydrous solvent wikipedia.org |
| Complex Metal Hydride Reduction | LiAlH₄ in anhydrous ether (THF, Et₂O) | High yields, rapid reaction | Highly reactive with protic solvents (water, alcohols) chem-station.comalmerja.com, fire risk |
| Catalytic Hydrogenation | H₂ gas, metal catalyst (e.g., Cu/ZnO/Al₂O₃, Rh-Pt/C), heat, pressure | "Green" process, high selectivity, can preserve chirality dntb.gov.uaresearchgate.net | Requires specialized high-pressure equipment |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed analysis of organic molecules like Methyl 4-aminohexanoate hydrochloride. By observing the magnetic properties of atomic nuclei, NMR provides a wealth of structural information.
Proton (¹H) NMR for Structural Elucidation and Reaction Monitoring
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-aminohexanoate Moiety
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 (CH₂) | ~2.3 - 2.5 | Triplet | ~7.0 |
| H-3 (CH₂) | ~1.6 - 1.8 | Multiplet | - |
| H-4 (CH) | ~3.0 - 3.2 | Multiplet | - |
| H-5 (CH₂) | ~1.5 - 1.7 | Multiplet | - |
| H-6 (CH₃) | ~0.9 - 1.0 | Triplet | ~7.2 |
| OCH₃ | ~3.6 - 3.7 | Singlet | - |
| NH₃⁺ | Variable | Broad Singlet | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon (¹³C) NMR
Carbon-¹³ NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group is expected to have the largest chemical shift, appearing significantly downfield. The carbon atom bonded to the nitrogen (C4) would also be shifted downfield due to the electronegativity of the amino group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~173 - 175 |
| C-2 | ~30 - 35 |
| C-3 | ~25 - 30 |
| C-4 | ~50 - 55 |
| C-5 | ~30 - 35 |
| C-6 | ~10 - 15 |
| OCH₃ | ~50 - 52 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Phosphorus (³¹P) NMR for Phosphazene Derivatives
While there is no direct literature on phosphazene derivatives of this compound, ³¹P NMR would be a critical tool for the characterization of such compounds. The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom. The formation of a phosphazene derivative by reacting this compound with a compound like hexachlorocyclotriphosphazene would result in a significant change in the ³¹P NMR spectrum, with the chemical shift of the phosphorus atoms providing information about the nature and extent of substitution.
Nitrogen (¹⁵N) NMR for Structural Insights
Nitrogen-¹⁵ NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen atom in the amino group. The chemical shift of the ¹⁵N nucleus in this compound would be influenced by its protonation state and the surrounding molecular structure. In the hydrochloride salt, the nitrogen atom is protonated (NH₃⁺), which would lead to a different chemical shift compared to the free amine.
Two-Dimensional (2D) NMR Techniques
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.
COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network throughout the aliphatic chain.
HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Mass Spectrometry (MS) Techniques
Applications in Amide Coupling Reaction Analysis
This compound serves as a valuable building block in the synthesis of amide-containing molecules, particularly in peptide synthesis and medicinal chemistry. sigmaaldrich.comuantwerpen.be As an amino ester, it possesses both a nucleophilic amino group and an ester functional group. In amide coupling reactions, the primary amino group acts as the nucleophile, attacking an activated carboxylic acid to form a new amide bond.
The hydrochloride salt form requires neutralization, typically with a non-nucleophilic base, to free the amine for reaction. The analysis of these coupling reactions often involves monitoring the consumption of the starting materials and the formation of the amide product.
Commonly, amide bonds are forged by reacting an activated carboxylic acid with an amine. nih.gov Various coupling reagents can be used to activate the carboxylic acid component, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov Zirconium(IV) chloride has also been explored as a catalyst for the direct amidation of non-activated carboxylic acids and amines. researchgate.net
The progress of the coupling reaction involving Methyl 4-aminohexanoate can be tracked using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry, which can distinguish between the starting amine, the carboxylic acid, and the resulting amide product. The efficiency of these reactions can be influenced by factors such as the choice of coupling reagent, solvent, reaction temperature, and the steric hindrance of the reacting partners. nih.gov In cases of low yield, analysis is crucial to identify potential side reactions, such as the formation of byproducts. nih.gov
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial relationship between the methyl hexanoate (B1226103) backbone and the ammonium (B1175870) chloride group. Key structural details that could be elucidated include:
Conformation: The preferred torsional angles along the carbon chain.
Ionic Interactions: The precise distances and geometry of the interaction between the positively charged ammonium group (-NH3+) and the chloride anion (Cl-).
Intermolecular Interactions: The presence and nature of hydrogen bonds (e.g., N-H···Cl or N-H···O=C) and other non-covalent interactions that dictate the crystal packing arrangement.
While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for unambiguous solid-state structure determination of such organic salts.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. nih.gov The principle relies on the interaction of the magnetic moment of an unpaired electron with an external magnetic field.
This compound, in its ground state, is a diamagnetic compound. All its electrons are paired in molecular orbitals. Therefore, the pure, intact compound has no unpaired electrons and is considered "EPR silent." It will not produce an EPR spectrum under normal conditions.
An EPR signal could only be observed if the molecule were to be converted into a radical species. This could be achieved, for example, through high-energy irradiation (such as gamma rays) or chemical reactions that generate a free radical on the molecule's carbon backbone. nih.gov In such a case, EPR spectroscopy would be a powerful tool to study the structure and environment of the resulting paramagnetic center.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The traditional synthesis of amino esters, often relying on Fischer esterification with strong acid catalysts, faces challenges related to hazardous reagents and cumbersome workup procedures. scirp.orgnih.gov Future research is geared towards creating greener and more efficient synthetic pathways. One promising avenue is the use of chemoenzymatic polymerization (CEP), which employs enzymes as catalysts under mild, aqueous conditions, thereby avoiding the need for protecting reactive side-chain functional groups. acs.org This approach is not only environmentally friendly but also offers high regioselectivity. acs.org
Another area of development is the use of alternative energy sources and reagents. Microwave-assisted synthesis, for example, can produce poly(β-amino ester)s (PβAE) without the need for additional solvents or catalysts, significantly reducing reaction times and environmental impact. rsc.orgresearchgate.net Similarly, the use of more sustainable reagents like dimethyl carbonate is being explored for the solvent-free, one-pot synthesis of amino acid-based polymers. nih.gov Continuous-flow procedures catalyzed by enzymes like lipases also represent a significant step forward, offering green reaction conditions, short residence times, and easier process control for the synthesis of β-amino acid esters. mdpi.com The exploration of renewable bio-based resources, such as 4-hydroxycinnamic acid derived from lignin (B12514952), as starting materials further underscores the shift towards sustainability. nih.gov
| Synthesis Strategy | Key Advantages | Relevant Research Area |
| Chemoenzymatic Polymerization | Mild aqueous conditions, high regioselectivity, no need for protecting groups. acs.org | Polypeptide Synthesis |
| Microwave-Assisted Synthesis | Solvent-free, catalyst-free, rapid reaction times. rsc.orgresearchgate.net | Poly(β-amino ester) Production |
| Sustainable Reagents | Use of environmentally benign reagents like dimethyl carbonate. nih.gov | Poly(ester urea) Synthesis |
| Continuous-Flow Biocatalysis | Green solvents, short residence times, easy process control. mdpi.com | β-Amino Acid Ester Synthesis |
| Renewable Feedstocks | Utilization of bio-based resources like lignin derivatives. nih.gov | Bio-based Polymer Design |
Exploration of Advanced Catalytic Systems for Amino Ester Transformations
The transformation of amino esters into more complex molecules is critically dependent on the catalytic systems employed. Emerging research is focused on developing highly selective and efficient catalysts that can operate under mild conditions. Biocatalysis, using enzymes such as engineered protoglobin nitrene transferases, enables direct and enantioselective C-H amination of carboxylic acid esters to produce chiral α-amino esters. nih.gov These enzymatic methods can operate aerobically and at room temperature, offering a significant advantage over traditional chemical catalysts that may require harsh conditions. nih.gov Lipases are also being used effectively to catalyze reactions like the Michael addition of amines to acrylates, providing a green route to β-amino acid esters. mdpi.com
In parallel, organocatalysis is emerging as a powerful tool. For instance, Cinchona alkaloid-based catalysts have been successfully used in the one-pot enantioselective synthesis of α-arylglycine esters. nih.govacs.org These systems benefit from the use of readily available catalysts and reagents. nih.gov Furthermore, advanced metal-based catalytic systems continue to be refined. Ruthenium-catalyzed N-alkylation of α-amino acid esters using alcohols is an atom-economic, base-free method that proceeds with excellent retention of stereochemistry. nih.gov Palladium complexes are also being studied for their catalytic activity in the hydrolysis of amino acid esters, with the reaction mechanism being dependent on the coordination mode of the ester to the metal center. ekb.egcu.edu.eg
Computational Design of Methyl 4-aminohexanoate Hydrochloride Derivatives for Specific Research Applications
In silico methods are becoming indispensable tools for the rational design and optimization of novel molecules derived from building blocks like this compound. nih.gov Computational approaches, including molecular dynamics (MD) simulations and Density Functional Theory (DFT), allow researchers to predict the structural and electronic properties of designed derivatives. researchgate.netacs.org This is particularly valuable in the field of peptide design, where derivatives of methyl 4-aminohexanoate could serve as non-canonical amino acids to create peptides with enhanced stability, bioavailability, and binding strength. nih.gov
Sequence-based and structure-based design are two major computational approaches. nih.gov By mining structural databases like the Protein Data Bank (PDB) for tertiary motifs, researchers can identify recurring structural elements that are likely to form stable peptide-protein interfaces. youtube.com These motifs can then be used as templates to design novel peptide binders. youtube.comyoutube.com Algorithms and specialized software can screen for specific topological surfaces, predict peptide structures, and model their interactions with target proteins, accelerating the discovery of new therapeutic agents and research tools. nih.govfrontiersin.org This computational pre-screening significantly reduces the experimental effort required to identify promising candidate molecules for synthesis and testing. nih.gov
| Computational Technique | Application in Derivative Design | Key Outcome |
| Molecular Dynamics (MD) | Simulating the behavior and stability of designed peptide structures in solution. researchgate.netyoutube.com | Prediction of conformational stability and binding affinity. |
| Density Functional Theory (DFT) | Determining electronic properties and reaction pathways for novel derivatives. researchgate.net | Understanding reactivity and interaction mechanisms. |
| Homology Modeling | Building 3D models of peptides based on known structures. nih.gov | Structural characterization of new derivatives. |
| Protein Docking | Predicting the binding mode of a designed peptide to its target protein. nih.gov | Identification of potential binding sites and interactions. |
| High-Throughput Screening | Virtually screening large libraries of potential derivatives for desired properties. nih.gov | Rapid identification of lead compounds. |
Integration of Spectroscopic and Computational Methods for Deeper Mechanistic Understanding
A synergistic approach that combines experimental spectroscopic analysis with high-level computational calculations is crucial for elucidating the complex reaction mechanisms involved in amino ester chemistry. Density Functional Theory (DFT) has proven to be a powerful tool for investigating reaction pathways, such as the aminolysis of esters, identifying transition states, and understanding the role of catalysts and solvents. nih.gov For example, DFT calculations have been used to rationalize the stereochemical outcomes in aza-Henry reactions and to determine the rate-determining steps in the ring-opening polymerization of N-carboxyanhydrides. nih.govfigshare.com These theoretical insights provide a detailed, atomistic-level understanding that is often inaccessible through experimental methods alone.
These computational models are validated and refined using data from various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the yield and selectivity of reactions, such as in the esterification of L-leucine. scirp.org Fourier-transform infrared spectroscopy (FT-IR) and scanning electron microscopy (SEM) are used to confirm the successful formation of polymeric structures like poly(β-amino esters). rsc.orgresearchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive method for the quantitative determination of amino acid esters and their derivatives in complex samples. nih.gov The collision-induced dissociation (CID) mass spectrometry technique is particularly useful for the structural characterization of reaction products. acs.orgacs.org By integrating these powerful analytical tools, researchers can achieve a comprehensive understanding of reaction kinetics, mechanisms, and stereoselectivity. ekb.eg
Applications in Advanced Chemical Research and Specialized Building Blocks for Complex Architectures
This compound, as a bifunctional molecule, is a valuable building block for the synthesis of complex molecular architectures and advanced materials. Amino esters are fundamental precursors for creating non-canonical amino acids, which can be incorporated into peptides to develop novel therapeutics, biologics, and tools for chemical biology. nih.gov They are key components in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability.
The versatility of amino esters extends to polymer chemistry, where they are used to create materials like amino acid-based poly(ester urea)s, which have potential applications in the biomedical field. nih.gov These polymers' properties can be finely tuned by varying the structure of the amino acid building block. nih.gov Furthermore, amino esters are being employed in the construction of sophisticated molecular systems, such as artificial small-molecule machines capable of sequence-specific peptide synthesis. nih.gov In these systems, amino-ester building blocks react in a controlled sequence along a molecular thread, guided by a moving ring, showcasing the potential for highly complex, programmed chemical synthesis. nih.gov As the demand for functional materials and molecules with precisely controlled architectures grows, the role of specialized building blocks like this compound is set to expand significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
